Technical Whitepaper: Chemical Properties and Pharmacological Applications of 5-Bromo-1-(2-methylpropyl)-1H-indazole
Technical Whitepaper: Chemical Properties and Pharmacological Applications of 5-Bromo-1-(2-methylpropyl)-1H-indazole
Executive Summary & Strategic Importance
In modern medicinal chemistry, 5-Bromo-1-(2-methylpropyl)-1H-indazole (commonly referred to as 5-bromo-1-isobutyl-1H-indazole) has emerged as a highly privileged heterocyclic scaffold. As a Senior Application Scientist specializing in kinase inhibitor development, I have observed that this specific molecular architecture is not merely a passive structural backbone; it is a precisely tuned pharmacophore. It serves as a critical intermediate in the design of highly selective p38α mitogen-activated protein kinase (MAPK) inhibitors and first-in-class dual-target ligands (e.g., p38α MAPK/Butyrylcholinesterase inhibitors)[1],[2]. These derivatives are actively utilized in therapeutic interventions for neurodegenerative disorders, such as Alzheimer's disease, and chronic inflammatory conditions like rheumatoid arthritis[1],[3].
Physicochemical & Quantitative Data
Understanding the baseline physicochemical properties of this scaffold is essential for predicting its behavior in both synthetic workflows and biological assays.
| Property | Value |
| IUPAC Name | 5-Bromo-1-(2-methylpropyl)-1H-indazole |
| Common Name | 5-Bromo-1-isobutyl-1H-indazole |
| Molecular Formula | C₁₁H₁₃BrN₂ |
| Molecular Weight | 253.14 g/mol |
| Exact Mass | 252.026 g/mol |
| Appearance | Off-white solid to colorless viscous liquid |
| Solubility Profile | Highly soluble in DMF, DMSO, Dichloromethane, and Ethyl Acetate |
| Key Structural Features | N1-isobutyl group (steric anchor); C5-bromine atom (cross-coupling handle) |
Data synthesized from analytical characterizations and mass spectrometry (m/z = 253.14 [M+1])[4].
Structural Biology & Mechanistic Causality
The architectural design of 5-bromo-1-(2-methylpropyl)-1H-indazole is dictated by strict structure-activity relationship (SAR) requirements within the kinase domain. Every functional group serves a causal purpose in target engagement:
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The 1-(2-methylpropyl) Group (N1-Isobutyl): In the context of p38α MAPK inhibition, the isobutyl group is strategically positioned to occupy Hydrophobic Region II (HR II) of the kinase domain. This pocket is delineated by residues Val30, Ile108, Gly110, Ala111, and Asp112[2]. The specific steric bulk of the isobutyl chain maximizes van der Waals interactions within HR II, enhancing binding affinity and preventing off-target kinase engagement.
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The Indazole Core (N2 Nitrogen): Alkylation strictly at the N1 position preserves the N2 nitrogen as a critical hydrogen bond acceptor. Mechanistically, this N2 nitrogen forms a mandatory hydrogen bond with the hinge region residue Met109 of p38α MAPK (optimal distance ~3.1 Å)[2]. If the N2 position is mistakenly alkylated during synthesis, this hydrogen bond is abolished, leading to a complete loss of kinase inhibition.
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The 5-Bromo Substituent: The bromine atom at the 5-position acts as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). In final drug candidates, this position is substituted with bulky aromatic rings (such as 2,4-difluorophenoxy) to occupy Hydrophobic Region I (HR I) [2].
Experimental Protocols: Regioselective Synthesis
Achieving high regioselectivity during the N-alkylation of indazoles is a persistent challenge, as the reaction typically yields a mixture of N1 and N2 isomers. The following protocol is engineered as a self-validating system that manipulates thermodynamic and kinetic parameters to favor the N1-isomer[5],[1].
Step-by-Step Methodology: N1-Alkylation of 5-Bromo-1H-indazole
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Reagent Preparation & Solvent Selection: Charge a thoroughly dried, argon-purged reaction vessel with 5-bromo-1H-indazole (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.4 M concentration. Causality: DMF is a polar aprotic solvent that optimally solvates the base cations, leaving the indazole anion highly nucleophilic.
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Thermodynamic Base Addition: Add potassium carbonate (K₂CO₃, 1.1 equiv) to the solution[5]. Causality: Unlike strong bases (e.g., NaH) which can lead to rapid, unselective kinetic alkylation, K₂CO₃ provides a milder deprotonation environment, allowing the system to equilibrate toward the thermodynamically more stable N1-alkylated intermediate.
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Electrophile Introduction: Introduce 1-bromo-2-methylpropane (isobutyl bromide, 1.0 equiv) dropwise at ambient temperature[5].
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Thermal Activation: Heat the reaction mixture to 120 °C for 1 hour[5]. Causality: The isobutyl group is sterically hindered. Elevated temperatures are required to overcome the kinetic activation barrier of the electrophile, while the thermodynamic preference of the indazole core drives the N1 over N2 isomer ratio.
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Biphasic Quench & Extraction: Cool the reaction to 20 °C. Dilute with methyl tert-butyl ether (MTBE) and wash sequentially with water, saturated brine, and 5% aqueous LiCl[5]. Causality: The 5% LiCl wash is highly specific and effective at stripping residual DMF from the organic phase, preventing solvent contamination in downstream catalysis.
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Self-Validating Analytical Check: Before proceeding to cross-coupling, the protocol mandates an NMR validation. The organic layer is concentrated and subjected to 2D NOESY NMR. Validation Rule: The operator must confirm the spatial proximity (NOE cross-peak) between the isobutyl protons and the C7-proton of the indazole core. If this cross-peak is absent, the batch is flagged as the N2-isomer and discarded.
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Purification: Purify via flash silica gel chromatography (elution gradient 0 to 40% EtOAc in heptane) to isolate the pure 5-bromo-1-(2-methylpropyl)-1H-indazole[5].
Regioselective N1-alkylation workflow of 5-bromo-1H-indazole.
Pharmacological Applications & Disease Targeting
The synthesized 5-bromo-1-(2-methylpropyl)-1H-indazole is immediately primed for late-stage functionalization to generate potent therapeutics.
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Rheumatoid Arthritis & Pro-inflammatory Cytokine Suppression: By substituting the C5-bromine with specific aryl groups, the resulting compounds act as potent p38α MAPK inhibitors. These inhibitors block the downstream signaling cascade responsible for the overproduction of pro-inflammatory cytokines like TNF-α and IL-1β, which are primary drivers of bone and joint destruction in rheumatoid arthritis[1].
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Alzheimer's Disease & Dual-Targeting: Recent breakthroughs have utilized this exact isobutyl-indazole scaffold to develop first-in-class dual inhibitors. By appending a cholinergic targeting moiety, the drug simultaneously inhibits Butyrylcholinesterase (BChE) to resolve cholinergic deficits, while the indazole core inhibits p38α MAPK to halt neuroinflammation[2],[3].
Mechanism of indazole-derived p38α MAPK inhibitors in inflammatory pathways.
References
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[4] Multicomponent synthesis of spiropyrrolidine analogues derived from vinylindole/indazole by a 1,3-dipolar, Beilstein Journals. 4
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[5] Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation, The Royal Society of Chemistry. 5
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[1] EP1997811B1 - Indazole, benzoxazole and pyrazolopyridine derivatives as P38 kinase inhibitors, Google Patents.1
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Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors, PMC.
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[3] Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors, PMC. 3
Sources
- 1. EP1997811B1 - Indazole, benzoxazole and pyrazolopyridine derivatives as P38 kinase inhibitors - Google Patents [patents.google.com]
- 2. Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. rsc.org [rsc.org]
